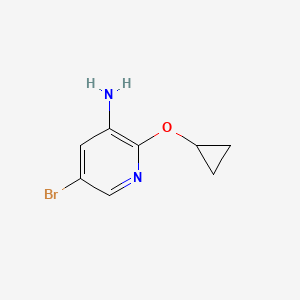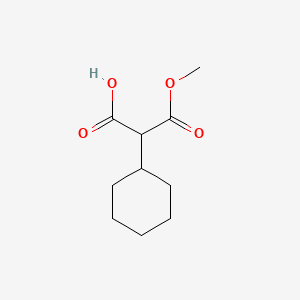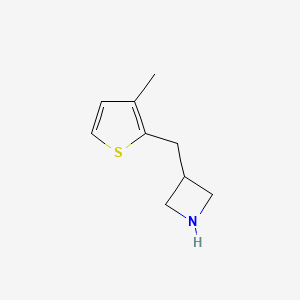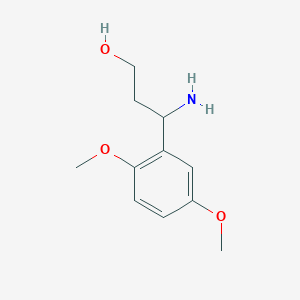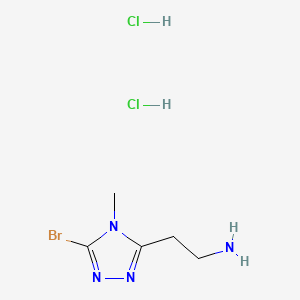![molecular formula C6H6N4O2 B15317911 Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)
Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable azide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The spirocyclic structure of the compound allows it to fit into unique binding pockets, making it a valuable tool for studying enzyme mechanisms.
類似化合物との比較
Similar Compounds
- Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
- Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
Uniqueness
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
166.14 g/mol |
IUPAC名 |
ethyl 1,2,5,7-tetrazaspiro[2.4]hepta-1,4,6-triene-4-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-5(11)4-6(9-10-6)8-3-7-4/h3H,2H2,1H3 |
InChIキー |
DEYLDMFHXXAJCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=NC12N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)
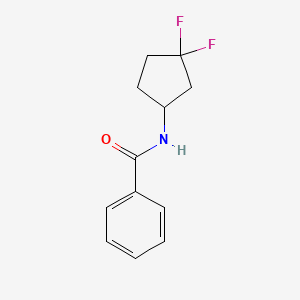

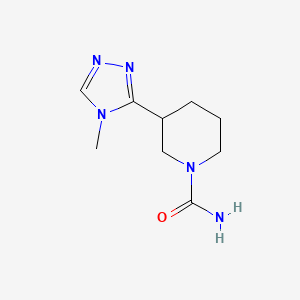
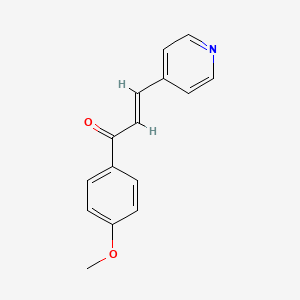
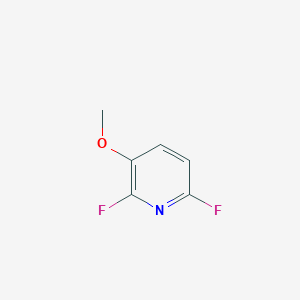
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)
